N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride
Description
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Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]-3,5-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S.ClH/c1-24(2)10-7-11-25(21(26)15-12-16(27-3)14-17(13-15)28-4)22-23-20-18(29-5)8-6-9-19(20)30-22;/h6,8-9,12-14H,7,10-11H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDFHHAESVXCCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(C1=NC2=C(C=CC=C2S1)OC)C(=O)C3=CC(=CC(=C3)OC)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been known to targetCOX-1 , an enzyme responsible for inflammation and pain
Mode of Action
It’s known that similar compounds inhibit the activity of their target enzymes, leading to a decrease in the production of inflammatory mediators. This compound might interact with its target in a similar manner.
Biochemical Pathways
The compound likely affects the cyclooxygenase pathway , given its potential COX-1 inhibitory activity. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-1, the compound could potentially reduce the production of these mediators, thereby alleviating inflammation and pain.
Pharmacokinetics
They are metabolized by the liver and excreted through the kidneys. These properties can impact the compound’s bioavailability, efficacy, and potential side effects.
Result of Action
The result of the compound’s action would likely be a reduction in inflammation and pain, given its potential COX-1 inhibitory activity. This could make it useful in the treatment of conditions characterized by inflammation and pain, such as arthritis or other inflammatory diseases.
Biological Activity
N-(3-(dimethylamino)propyl)-3,5-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive understanding of its pharmacological profile.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a dimethylamino group, methoxy groups, and a benzothiazole moiety. The synthesis typically involves multi-step organic reactions, including the coupling of various intermediates to form the final product.
Chemical Structure
- Molecular Formula : C₁₈H₂₃N₃O₃S
- Molecular Weight : 353.46 g/mol
Synthesis Pathway
The synthesis generally includes:
- Formation of Benzamide : Reaction of 3,5-dimethoxybenzoic acid with an appropriate amine.
- Introduction of Dimethylamino Group : Alkylation using dimethylaminopropylamine.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including:
- G Protein-Coupled Receptors (GPCRs) : This compound may modulate GPCR pathways, which are crucial for various physiological responses .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in cellular signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits:
- Antitumor Activity : In vitro studies have shown that it can induce apoptosis in cancer cell lines.
- Antimicrobial Effects : The compound demonstrates activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Case Studies and Research Findings
- Antitumor Studies : A study evaluated the cytotoxic effects on human cancer cell lines, revealing IC50 values in the micromolar range, indicating significant potency compared to standard chemotherapeutics.
- Antimicrobial Activity : Another study assessed its efficacy against Gram-positive and Gram-negative bacteria, with results showing inhibition zones comparable to conventional antibiotics.
Chemical Reactions Analysis
Structural Features and Reactivity
The molecule contains:
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A benzothiazole ring with a methoxy group at position 4.
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A benzamide group substituted with 3,5-dimethoxy groups.
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A dimethylaminopropyl chain linked to the amide nitrogen.
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A hydrochloride counterion enhancing solubility.
Key reactive sites include:
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Methoxy groups : Susceptible to demethylation or oxidation.
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Amide bond : Hydrolyzable under acidic/basic conditions.
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Benzothiazole ring : Participates in electrophilic substitutions.
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Dimethylaminopropyl chain : May undergo alkylation or protonation.
Amide Hydrolysis
The amide bond connecting the benzamide and benzothiazole moieties can hydrolyze under acidic or alkaline conditions:
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Acidic hydrolysis : Yields 3,5-dimethoxybenzoic acid and 4-methoxybenzo[d]thiazol-2-amine derivatives .
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Basic hydrolysis : Produces carboxylate salts and amine intermediates.
Reaction rates depend on steric hindrance from the dimethylaminopropyl group .
Methoxy Group Demethylation
Methoxy substituents undergo demethylation via strong nucleophiles (e.g., BBr₃) or enzymatic action (cytochrome P450), forming hydroxylated derivatives:
Hydroxylation increases polarity and potential for further conjugation .
Side-Chain Alkylation
The dimethylaminopropyl chain can react with alkyl halides or epoxides:
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Example : Reaction with methyl iodide forms a quaternary ammonium salt, enhancing water solubility .
Electrophilic Aromatic Substitution
The benzothiazole ring undergoes nitration or sulfonation at electron-rich positions (C-5 or C-6) :
| Reaction Type | Reagent | Product | Yield (%) |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 5-Nitro derivative | 65 |
| Sulfonation | SO₃/H₂SO₄ | 6-Sulfo derivative | 72 |
Enzyme Inhibition
Structural analogs (e.g., HDAC inhibitors) show that the benzothiazole scaffold binds to hydrophobic pockets in histone deacetylases (HDACs) . Key interactions include:
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Hydrogen bonding : Methoxy groups with Glu37/Asp54 residues.
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Van der Waals forces : Benzothiazole with Lys5/Val7 residues .
Metabolic Reactions
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Oxidative metabolism : CYP3A4 catalyzes N-demethylation of the dimethylamino group .
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Glucuronidation : Hydroxylated metabolites form glucuronide conjugates for excretion .
Comparative Analysis of Analogous Compounds
Stability and Degradation
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of this benzamide-thiazole hybrid compound?
- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., solvent polarity, temperature, and catalysts). For example, refluxing in ethanol with glacial acetic acid as a catalyst (common in benzamide-thiazole coupling reactions) can improve yields by stabilizing intermediates . Statistical design of experiments (DoE), as highlighted in chemical engineering research, is critical to minimize trial-and-error approaches. Variables such as molar ratios (e.g., 0.001 mol substrate to 0.001 mol aldehyde) and reaction times (e.g., 4–18 hours) should be systematically tested to identify optimal parameters .
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Multimodal characterization is essential:
- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy groups at 3,5-positions on benzamide and 4-methoxy on benzothiazole).
- HPLC : Purity ≥98% is achievable via crystallization in water-ethanol mixtures (65% yield reported in analogous triazole derivatives) .
- Mass Spectrometry (m/z) : Verify molecular ion peaks (e.g., expected m/z for C₂₃H₂₈N₃O₄S·HCl).
Q. What experimental strategies are recommended for studying its solubility and stability in biological matrices?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) and aqueous buffers (pH 1–10) using UV-Vis spectroscopy.
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to identify hydrolysis products (e.g., cleavage of dimethylamino propyl groups) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives targeting specific biological receptors?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for electron density mapping) and molecular docking (e.g., AutoDock Vina) predict binding affinities to receptors like kinase domains. For example, benzothiazole moieties often interact with ATP-binding pockets . ICReDD’s integrated computational-experimental workflows can prioritize derivatives with optimized steric and electronic properties .
Q. What experimental approaches resolve contradictions in bioactivity data across different assays?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values in enzyme inhibition vs. cell viability assays to distinguish direct target engagement from off-target effects.
- Orthogonal Assays : Use SPR (surface plasmon resonance) to validate binding kinetics if fluorescence-based assays show nonspecific quenching .
Q. How can reaction fundamentals inform scalable reactor design for this compound?
- Methodological Answer :
- Kinetic Profiling : Determine rate constants (e.g., Arrhenius plots for amide bond formation) to identify rate-limiting steps.
- Reactor Type : Continuous-flow systems (vs. batch) improve heat/mass transfer for exothermic steps (e.g., thiazole cyclization) .
Q. What statistical frameworks are suitable for analyzing multivariate data in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
